6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any relevant background information.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Describe the laboratory synthesis of the compound, including the reagents, solvents, and reaction conditions used.
Industrial Production Methods: Explain the large-scale industrial production methods, including any catalysts, temperatures, and pressures involved.
Analyse Chemischer Reaktionen
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions.
Major Products: Describe the major products formed from these reactions.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound, including its use in:
Chemistry: Explain its role in chemical reactions, synthesis, and analysis.
Biology: Describe its biological significance and any roles it plays in biological processes.
Medicine: Discuss its medical applications, including any therapeutic uses.
Industry: Explain its industrial applications, such as in manufacturing or as a catalyst.
Wirkmechanismus
Describe the mechanism by which the compound exerts its effects, including:
Molecular Targets: Identify the molecular targets of the compound.
Pathways Involved: Explain the pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness.
List of Similar Compounds: Provide a list of similar compounds and discuss their similarities and differences.
Feel free to replace “N/A” with the actual name of the compound you are interested in, and use this template to create a detailed article
Eigenschaften
Molekularformel |
C27H36N2O4 |
---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
6-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]hexyl prop-2-enoate |
InChI |
InChI=1S/C27H36N2O4/c1-3-5-6-9-20-31-25-16-12-23(13-17-25)28-29-24-14-18-26(19-15-24)32-21-10-7-8-11-22-33-27(30)4-2/h4,12-19H,2-3,5-11,20-22H2,1H3 |
InChI-Schlüssel |
YZOBFCBAODPXQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.